bis[4-(triazirin-1-yl)phenyl]methanone
Overview
Description
Bis[4-(triazirin-1-yl)phenyl]methanone is a compound that features two triazirinyl groups attached to a phenyl ring, which is further connected to a methanone group
Scientific Research Applications
Bis[4-(triazirin-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(triazirin-1-yl)phenyl]methanone typically involves the reaction of 4-(triazirin-1-yl)phenyl derivatives with methanone precursors under controlled conditions. One common method involves the use of solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(triazirin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The triazirinyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Mechanism of Action
The mechanism by which bis[4-(triazirin-1-yl)phenyl]methanone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s triazirinyl groups can also participate in photochemical reactions, making it useful in applications requiring light-induced processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Similar in structure but with imidazole groups instead of triazirinyl groups.
Bis(4-(2’-methylimidazol)phenyl)sulfone: Contains methylimidazole groups and a sulfone linkage.
Uniqueness
Bis[4-(triazirin-1-yl)phenyl]methanone is unique due to its triazirinyl groups, which provide distinct photochemical properties and the ability to form stable metal complexes. These features make it particularly valuable in applications requiring light-induced reactions and stable coordination compounds .
Properties
IUPAC Name |
bis[4-(triazirin-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c20-13(9-1-5-11(6-2-9)18-14-15-18)10-3-7-12(8-4-10)19-16-17-19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAQBMPJFZVUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3N=N3)N4N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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